molecular formula C11H11F6FeP B084897 eta-Benzene(eta-cyclopentadienyl)iron hexafluorophosphate CAS No. 12176-31-7

eta-Benzene(eta-cyclopentadienyl)iron hexafluorophosphate

Cat. No.: B084897
CAS No.: 12176-31-7
M. Wt: 344.01 g/mol
InChI Key: INUZSRWRIYJJNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

eta-Benzene(eta-cyclopentadienyl)iron hexafluorophosphate: is a coordination compound with the molecular formula C11H11F6FeP . It is known for its unique structure, where an iron atom is sandwiched between a benzene ring and a cyclopentadienyl ring, with a hexafluorophosphate anion balancing the charge. This compound is of significant interest in organometallic chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of eta-Benzene(eta-cyclopentadienyl)iron hexafluorophosphate typically involves the reaction of ferrocene with benzene in the presence of a Lewis acid such as aluminum chloride . The reaction proceeds through a Friedel-Crafts alkylation mechanism, forming the desired product. The reaction conditions usually require an inert atmosphere and temperatures ranging from 0°C to 50°C .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: eta-Benzene(eta-cyclopentadienyl)iron hexafluorophosphate can undergo oxidation reactions, typically using oxidizing agents such as or .

    Reduction: Reduction reactions can be carried out using reducing agents like or .

    Substitution: The compound can participate in substitution reactions, where ligands on the iron center are replaced by other ligands.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism by which eta-Benzene(eta-cyclopentadienyl)iron hexafluorophosphate exerts its effects involves the coordination of the iron center with various ligands. This coordination can lead to changes in the electronic structure of the compound, influencing its reactivity and stability. The molecular targets include biomolecules such as proteins and DNA, where the compound can interact through coordination bonds and electrostatic interactions . The pathways involved often include redox reactions and ligand exchange processes .

Comparison with Similar Compounds

Uniqueness: eta-Benzene(eta-cyclopentadienyl)iron hexafluorophosphate is unique due to its sandwich structure , where the iron center is coordinated to both a benzene and a cyclopentadienyl ring. This dual coordination imparts unique electronic properties and reactivity to the compound, making it valuable in various scientific and industrial applications .

Properties

CAS No.

12176-31-7

Molecular Formula

C11H11F6FeP

Molecular Weight

344.01 g/mol

IUPAC Name

benzene;cyclopenta-1,3-diene;iron(2+);hexafluorophosphate

InChI

InChI=1S/C6H6.C5H5.F6P.Fe/c1-2-4-6-5-3-1;1-2-4-5-3-1;1-7(2,3,4,5)6;/h1-6H;1-5H;;/q;2*-1;+2

InChI Key

INUZSRWRIYJJNI-UHFFFAOYSA-N

SMILES

[CH-]1C=CC=C1.C1=CC=CC=C1.F[P-](F)(F)(F)(F)F.[Fe+2]

Isomeric SMILES

[CH-]1C=CC=C1.C1=CC=CC=C1.F[P-](F)(F)(F)(F)F.[Fe+2]

Canonical SMILES

[CH-]1C=CC=C1.C1=CC=CC=C1.F[P-](F)(F)(F)(F)F.[Fe+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.